molecular formula C7H3N3O6 B13705016 4,6-Dinitro-2(3H)-benzoxazolone CAS No. 32418-09-0

4,6-Dinitro-2(3H)-benzoxazolone

Cat. No.: B13705016
CAS No.: 32418-09-0
M. Wt: 225.12 g/mol
InChI Key: WOYSNBCUACAGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dinitro-2(3H)-benzoxazolone is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of two nitro groups at the 4 and 6 positions and a benzoxazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-2(3H)-benzoxazolone typically involves the nitration of benzoxazolone derivatives. One common method is the nitration of 2-aminophenol with nitric acid, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-2(3H)-benzoxazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dinitro-2(3H)-benzoxazolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2(3H)-benzoxazolone involves its interaction with cellular targets, leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to interact with nucleophiles and other reactive species. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dinitro-2-ethoxypyridine
  • 4,6-Dinitro-2-nitroso-benzyl alcohol
  • 5,7-Dichloro-4,6-dinitro-2,1,3-oxadiazole-1-oxide

Uniqueness

4,6-Dinitro-2(3H)-benzoxazolone is unique due to its specific substitution pattern and the presence of the benzoxazolone core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

32418-09-0

Molecular Formula

C7H3N3O6

Molecular Weight

225.12 g/mol

IUPAC Name

4,6-dinitro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3N3O6/c11-7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)16-7/h1-2H,(H,8,11)

InChI Key

WOYSNBCUACAGHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.